Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate
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Overview
Description
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate is an organic compound with the molecular formula C₁₀H₁₁NaO₂S and a molecular weight of 218.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene. This process can be carried out using various sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Scientific Research Applications
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The specific pathways depend on the nature of the reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
- Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate
- 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid sodium salt
- 5,6,7,8-Tetrahydro-2-naphthoyl-Coenzyme A
Uniqueness
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate is unique due to its specific sulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specialized applications where these properties are advantageous .
Biological Activity
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate is a sulfonated derivative of tetrahydronaphthalene, which has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonate group attached to a tetrahydronaphthalene backbone. This structure allows it to interact with biological systems effectively. The sulfonate group is known to mimic natural substrates, which can lead to inhibition of enzyme activity or modulation of receptor functions .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites on enzymes and inhibit their function. This mechanism is crucial in developing therapeutic agents targeting bacterial infections and other diseases .
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The sulfonamide moiety can disrupt normal biochemical pathways by competing with natural substrates or altering receptor conformation .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a study exploring various tetrahydronaphthalene derivatives, compounds similar to this compound demonstrated antiviral activity against coronaviruses HCoV-229E and HCoV-OC43. These findings suggest that modifications in the tetrahydronaphthalene structure can enhance antiviral efficacy while maintaining low cytotoxicity levels .
Toxicological Studies
Toxicological assessments indicate that while this compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Long-term exposure studies in animal models have shown varying effects depending on dosage and administration routes .
Properties
IUPAC Name |
sodium;5,6,7,8-tetrahydronaphthalene-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCRHZFLKXWAV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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